molecular formula C24H33ClN4O2S B587010 Tiospirone-d8 Hydrochloride CAS No. 1794760-48-7

Tiospirone-d8 Hydrochloride

Cat. No.: B587010
CAS No.: 1794760-48-7
M. Wt: 485.113
InChI Key: RYAWYTKDKQCORF-XJFQCCFISA-N
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Description

Tiospirone-d8 Hydrochloride is a deuterium-labeled analogue of Tiospirone, serving as a critical internal standard in quantitative bioanalytical methods such as LC-MS. Its primary research application is in tracing the metabolism and pharmacokinetics of Tiospirone, an atypical antipsychotic agent that was investigated for the treatment of schizophrenia . Studies on the parent compound, Tiospirone, have identified several metabolic pathways in humans, including N-dealkylation, hydroxylation on the spiro ring, and oxidation at sulfur to form sulfones . The incorporation of eight deuterium atoms in this molecule increases its molecular mass, allowing for clear differentiation from the non-labeled compound during mass spectrometric analysis, which is essential for accurate quantification. Tiospirone acts as a partial agonist at the 5-HT1A receptor and as an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors . It also functions as an antagonist at dopamine D2 and D4 receptors . This complex pharmacological profile, which is associated with a reduced potential for extrapyramidal side effects compared to typical antipsychotics, makes Tiospirone and its labeled form a continued subject of research interest in neuropharmacology . Consequently, this compound is a valuable tool for scientists conducting precise analytical studies on this class of pharmacologically active compounds.

Properties

CAS No.

1794760-48-7

Molecular Formula

C24H33ClN4O2S

Molecular Weight

485.113

IUPAC Name

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,1,2,2,3,3,4,4-octadeuteriobutyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride

InChI

InChI=1S/C24H32N4O2S.ClH/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23;/h1-2,7-8H,3-6,9-18H2;1H/i5D2,6D2,11D2,12D2;

InChI Key

RYAWYTKDKQCORF-XJFQCCFISA-N

SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54.Cl

Synonyms

8-[4-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione-d8 Hydrochloride;  BMY 13859-d8;  BMY 13859-1-d8;  MJ 13859-1-d8;  Tiaspirone-d8 Hydrochloride; 

Origin of Product

United States

Preparation Methods

The synthesis of Tiospirone-d8 Hydrochloride involves the incorporation of deuterium atoms into the Tiospirone molecule. This process typically includes the use of deuterated reagents and solvents under specific reaction conditions to ensure the selective replacement of hydrogen atoms with deuterium. Industrial production methods for this compound are not widely documented, but they likely follow similar principles as those used in laboratory synthesis, scaled up for larger production volumes.

Chemical Reactions Analysis

Tiospirone-d8 Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the piperazine and benzothiazole moieties of the molecule .

Scientific Research Applications

Tiospirone-d8 Hydrochloride is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tiospirone. It is also used in proteomics research as a biochemical tool . In the field of medicine, it helps researchers understand the drug’s behavior in the body, which can inform the development of new therapeutic agents. Additionally, it has applications in environmental and industrial research, where it can be used to study the effects of deuterium labeling on chemical reactions and processes.

Mechanism of Action

Tiospirone-d8 Hydrochloride exerts its effects by acting as a partial agonist at the 5-HT1A receptor and an inverse agonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors . It also functions as an antagonist at the D2, D4, and alpha1-adrenergic receptors . These interactions modulate neurotransmitter activity in the brain, leading to its therapeutic effects in the treatment of depression and anxiety disorders .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₁H₂₅D₈Cl₂N₅O₂ (deuterated form) .
  • Molecular Weight : ~466.47 g/mol .
  • CAS Number : 87691-92-7 (parent compound: Tiospirone Hydrochloride) .
  • Application : Primarily used as a reference standard in pharmacokinetic and metabolic stability studies due to its isotopic purity .

Comparison with Structurally and Functionally Similar Compounds

Deuterated Analogs in Pharmacology

Deuterated compounds like Tiospirone-d8 Hydrochloride are critical for advancing analytical precision. Below is a comparative analysis with other deuterated hydrochloride salts:

Compound Molecular Formula Molecular Weight (g/mol) Deuterium Substitution Primary Use Reference
Tiospirone-d8 HCl C₂₁H₂₅D₈Cl₂N₅O₂ 466.47 8 H → 8 D LC-MS internal standard
Buspirone-d8 Dihydrochloride C₂₁H₂₅D₈Cl₂N₅O₂ 466.47 8 H → 8 D Serotonin receptor studies
Tiotropium-d3 Bromide C₁₉H₂₀D₃BrNO₄S₂ 493.37 3 H → 3 D Stability testing in respiratory therapeutics

Key Findings :

  • Structural Similarities : Both Tiospirone-d8 and Buspirone-d8 share identical molecular formulas and weights, reflecting their role as deuterated analogs of parent antipsychotic candidates .
  • Functional Differences : While Tiospirone-d8 is optimized for metabolic studies, Buspirone-d8 is applied in serotonin receptor binding assays, highlighting divergent pharmacological targets .

Non-Deuterated Hydrochloride Salts with Similar Backbones

Tiospirone Hydrochloride belongs to the spiroaminobenzofuran class. Comparisons with other CNS-active hydrochlorides reveal distinct structural and therapeutic profiles:

Compound Core Structure Therapeutic Class Key Functional Groups Reference
Tiospirone HCl Spiro[benzofuran-piperidine] Antipsychotic (historical) Benzofuran, piperidine
Fluoxetine HCl Arylpropylamine SSRI antidepressant Trifluoromethylphenoxy
Memantine HCl Adamantane derivative NMDA receptor antagonist Adamantane, amine



Research Insights :

  • Spiro vs. Linear Structures : Tiospirone’s spiro architecture may confer unique receptor binding kinetics compared to linear molecules like Fluoxetine .
  • Clinical Relevance : Unlike Memantine (used in Alzheimer’s disease), Tiospirone-d8’s deuterated form lacks direct therapeutic application but is pivotal in refining drug metabolism data .

Q & A

Q. How can factorial design optimize formulation parameters for this compound delivery systems?

  • Methodology : Apply a 3² full factorial design to assess variables like polymer concentration (X1: 5–15% w/v) and crosslinking agent (X2: 0.1–0.5% w/v). Use ANOVA to identify significant interactions (p < 0.05) and optimize responses (e.g., drug release at 12 hours, viscosity). Validate with contour plots and desirability functions .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacokinetic data for this compound?

  • Methodology :
  • Step 1 : Compare in vitro dissolution profiles (e.g., USP Apparatus II at 50 rpm) with in vivo plasma concentration-time curves.
  • Step 2 : Use compartmental modeling (e.g., Wagner-Nelson method) to assess absorption rate limitations.
  • Step 3 : Adjust for physiological factors (e.g., protein binding, hepatic first-pass metabolism) using in vitro-in vivo correlation (IVIVC) Level A analysis .

Q. How can forced degradation studies establish a degradation pathway for this compound?

  • Methodology : Expose the compound to:
  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 80°C for 24 hours.
  • Oxidative stress : 3% H₂O₂ at 25°C for 48 hours.
  • Photolysis : 1.2 million lux-hours of visible light.
    • Analyze degradants via LC-MS/MS and propose pathways (e.g., dealkylation, hydroxylation) using fragmentation patterns .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. Apply the Shapiro-Wilk test for normality and Welch’s t-test for heteroscedastic data. Report 95% confidence intervals and effect sizes (Cohen’s d) for inter-group comparisons .

Specialized Methodological Considerations

Q. How to validate the deuteration stability of this compound during long-term storage?

  • Methodology : Perform deuterium NMR (²H-NMR) or mass spectrometry (HRMS) to quantify isotopic purity. Compare baseline spectra with post-storage samples. Store at -80°C in amber vials under nitrogen to minimize deuteration loss .

Q. What chromatographic techniques differentiate this compound from its non-deuterated analog?

  • Methodology : Use HILIC (Hydrophilic Interaction Liquid Chromatography) with a zwitterionic stationary phase. The deuterated compound elutes earlier due to reduced hydrophilicity. Confirm with MS detection (m/z shift of +8 Da) .

Q. How to design a pharmacokinetic study for this compound in rodent models?

  • Methodology :
  • Dosing : Administer 10 mg/kg intravenously (bolus) and orally (gavage).
  • Sampling : Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.
  • Analysis : Calculate AUC₀–∞, Cmax, Tmax, and bioavailability (F) using non-compartmental analysis in Phoenix WinNonlin® .

Data Interpretation and Contradiction Management

Q. How to address batch-to-batch variability in this compound synthesis?

  • Methodology : Implement Quality-by-Design (QbD) principles:
  • Critical Quality Attributes (CQAs) : Purity (>99.5%), isotopic abundance (>98% d8).
  • Critical Process Parameters (CPPs) : Reaction temperature (±2°C), deuterium gas pressure (15–20 psi).
  • Use multivariate analysis (e.g., PCA) to correlate CPPs with CQAs .

Q. What bioanalytical challenges arise when quantifying this compound in biological matrices?

  • Methodology : Overcome matrix effects (e.g., phospholipid interference) via:
  • Sample prep : Protein precipitation with acetonitrile followed by SPE cleanup.
  • Internal standard : Use a structural analog (e.g., Tiospirone-d10) for normalization.
  • Validate selectivity, carryover, and matrix effects per FDA Bioanalytical Method Validation guidelines .

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